molecular formula C6H10N2O3S B12954992 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one

3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one

Cat. No.: B12954992
M. Wt: 190.22 g/mol
InChI Key: JKULISRYHVNYLS-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is a heterocyclic compound that features both an imidazolidinone and a dioxidothietane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diamines with carbonyl-containing compounds, followed by the incorporation of the dioxidothietane moiety through a series of oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinones .

Mechanism of Action

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

3-(1,1-dioxothietan-3-yl)imidazolidin-4-one

InChI

InChI=1S/C6H10N2O3S/c9-6-1-7-4-8(6)5-2-12(10,11)3-5/h5,7H,1-4H2

InChI Key

JKULISRYHVNYLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2CNCC2=O

Origin of Product

United States

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